N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

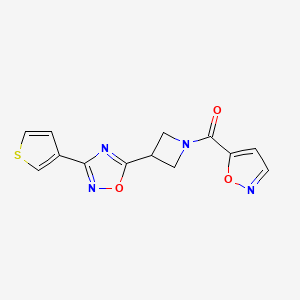

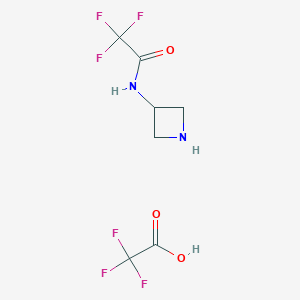

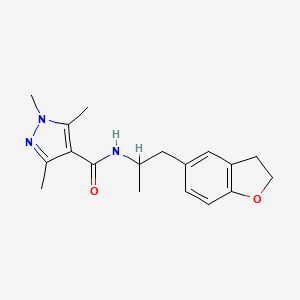

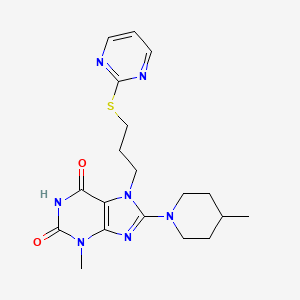

“N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid” is a complex organic compound. It contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . It also contains a trifluoroacetamide group and a trifluoroacetic acid group, both of which contain fluorine atoms and are known for their reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring would provide a rigid, cyclic structure, while the trifluoroacetamide and trifluoroacetic acid groups would likely contribute to the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The trifluoroacetamide and trifluoroacetic acid groups are known to be reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could make the compound more electronegative .Aplicaciones Científicas De Investigación

Multicomponent Coupling and Synthesis of Derivatives

A notable application involves the trifluoroacetic acid (TFA)-promoted three-component coupling of N-substituted aziridines, arynes, and water. This method facilitates the synthesis of medicinally significant N-aryl β-amino alcohol derivatives, and the use of azetidines in this reaction produces N-aryl γ-amino alcohol derivatives, highlighting the utility of TFA in promoting complex reactions without the need for transition metals (Roy, Baviskar, & Biju, 2015).

Synthesis of β-Lactam Antibiotics

Another research avenue is the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, presenting a new class of heteroatom-activated beta-lactam antibiotics with significant activity against Gram-negative bacteria (Woulfe & Miller, 1985).

Beta-Lactam as a Synthon

Azetidin-2-one, recognized for its role in the synthesis of a variety of beta-lactam antibiotics, serves as a versatile intermediate for creating aromatic beta-amino acids, peptides, and other biologically important compounds. This underscores the potential of beta-lactams as synthons in developing methodologies for the synthesis of complex molecules (Deshmukh et al., 2004).

Catalyzed Friedel–Crafts Acylation

Research demonstrates the efficacy of protolytically activated N-protected and unprotected 2-azetidinones in the Friedel–Crafts acylation of aromatics, facilitated by superacidic trifluoromethanesulfonic acid. This reaction yields β-amino aromatic ketones, showcasing a method to synthesize key intermediates for further chemical transformations (Anderson & Tepe, 2002).

Gold-Catalyzed Synthesis of Azetidin-3-ones

The gold-catalyzed intermolecular oxidation of alkynes to synthesize azetidin-3-ones illustrates an innovative approach to constructing this strained nitrogen heterocycle. Although azetidin-3-ones are not found in nature, they represent valuable substrates for further functionalization and the creation of diverse organic molecules (Ye, He, & Zhang, 2011).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as azetidine carboxylic acids, have been shown to exhibit a variety of biological activities and are used as building blocks in the preparation of various peptides .

Mode of Action

It’s worth noting that azetidine derivatives have been evaluated for their potency as gaba-uptake inhibitors . This suggests that EN300-6481333 might interact with its targets and cause changes in a similar manner.

Biochemical Pathways

Based on the potential gaba-uptake inhibition activity of similar compounds, it can be inferred that en300-6481333 might affect the gabaergic neurotransmission pathway .

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

Based on the potential gaba-uptake inhibition activity of similar compounds, it can be inferred that en300-6481333 might result in increased gaba levels in the synaptic cleft, potentially leading to enhanced inhibitory neurotransmission .

Propiedades

IUPAC Name |

N-(azetidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2O.C2HF3O2/c6-5(7,8)4(11)10-3-1-9-2-3;3-2(4,5)1(6)7/h3,9H,1-2H2,(H,10,11);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJFIYZJMNMUOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)C(F)(F)F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2747931.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride](/img/structure/B2747941.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2747946.png)

![ethyl 4-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2747951.png)